N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide
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Description
N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H13ClN6OS2 and its molecular weight is 416.9. The purity is usually 95%.
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Biological Activity
N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound consists of a thiophene ring fused with a carboxamide group and substituted with a triazole and thiadiazole moiety. The presence of these heterocycles is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
-
Anticancer Activity :
- The compound has been shown to interact with tubulin, similar to known anticancer agents like Combretastatin A-4 (CA-4). It disrupts microtubule dynamics, leading to apoptosis in cancer cells. Studies indicate that compounds similar to this one exhibit IC50 values in the low micromolar range against various cancer cell lines, including Hep3B liver cancer cells .
- Antimicrobial Properties :
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Structural Feature | Effect on Activity |
---|---|
Chloro Substitution | Enhances potency against cancer cells |
Methyl Groups | Improves solubility and cellular uptake |
Thiadiazole Moiety | Critical for interaction with target proteins |
Triazole Ring | Contributes to binding affinity |
1. Anticancer Studies
In a study evaluating the anticancer potential of thiophene carboxamide derivatives, it was found that compounds with similar structures to this compound exhibited significant cytotoxicity against Hep3B cells with IC50 values ranging from 5.46 µM to 12.58 µM . These compounds were noted for their ability to induce apoptosis through caspase activation.
2. Antimicrobial Efficacy
Research on thiophene derivatives indicated that those containing the carboxamide group showed potent antibacterial activity against various strains of bacteria. The binding interactions were characterized by hydrogen bonding and hydrophobic interactions with bacterial proteins .
3. Neuroprotective Effects
A derivative structurally related to the compound under study demonstrated significant neuroprotective effects in vitro by inhibiting the aggregation of amyloid-beta peptides and reducing reactive oxygen species (ROS) production .
Properties
IUPAC Name |
N-[3-[1-(3-chloro-2-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6OS2/c1-9-11(18)5-3-6-12(9)24-10(2)14(21-23-24)15-19-17(27-22-15)20-16(25)13-7-4-8-26-13/h3-8H,1-2H3,(H,19,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXFGBFCXLKOAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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